4-(Azepan-1-ylsulfonyl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

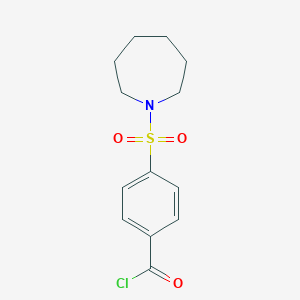

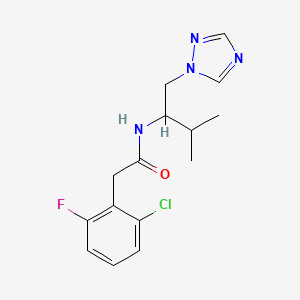

“4-(Azepan-1-ylsulfonyl)benzoyl chloride” is a chemical compound with the CAS number 890592-48-0 . It has a molecular weight of 301.79 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “4-(Azepan-1-ylsulfonyl)benzoyl chloride” is1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“4-(Azepan-1-ylsulfonyl)benzoyl chloride” is a solid compound . It has a molecular weight of 301.79 .Aplicaciones Científicas De Investigación

PKB Inhibition

Novel azepane derivatives, including structures related to 4-(Azepan-1-ylsulfonyl)benzoyl chloride, have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives show potential in the context of drug discovery due to their high activity and plasma stability, indicating their usefulness in therapeutic applications (Breitenlechner et al., 2004).

Novel Synthesis Approaches

Research on developing new synthesis methods for compounds structurally related to 4-(Azepan-1-ylsulfonyl)benzoyl chloride has been conducted. These methods focus on producing derivatives efficiently, which is crucial for furthering chemical research and potential pharmaceutical applications (Chen & Ren, 2014).

Acylation of Azaindoles

The compound has been used in the acylation of azaindoles, demonstrating its utility in modifying molecular structures for specific chemical properties or activities (Zhang et al., 2002).

Photolysis Studies

Studies involving the photolysis of pyridyl azides in the presence of methoxide ions have utilized derivatives of 4-(Azepan-1-ylsulfonyl)benzoyl chloride. These studies are significant for understanding light-induced chemical reactions and their potential applications (Sawanishi et al., 1984).

Organogel Formation

Research has explored the formation of organogels using azobenzene-based super organogelators, which include reactive groups like benzoyl chloride. This research is pivotal in developing new materials with multiple responsive properties (Yang et al., 2014).

Antimicrobial Activity

Benzoyl chloride, a related compound, has been used in modifying ethylene acrylic acid polymers to exhibit antimicrobial properties. This indicates potential applications in food preservation and controlling microbial contamination (Matche et al., 2006).

Homogeneous Acylation of Cellulose

The compound has been used in the homogeneous acylation of cellulose with benzoyl chlorides. This research is significant for the chemical modification of cellulose, a widespread and versatile natural polymer (Zhang et al., 2009).

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMVCZXBPXRLFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-ylsulfonyl)benzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2463784.png)

![1-(3,4-dimethylphenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2463785.png)

![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)

![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2463805.png)